

Infrared (IR) spectroscopy of 2,2,4-Trimethyl-3-pentanone

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Compound of Interest

Compound Name: 2,2,4-Trimethyl-3-pentanone

Cat. No.: B1266196

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of **2,2,4-Trimethyl-3-pentanone**

Introduction

2,2,4-Trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone, is an aliphatic ketone with the chemical formula $C_8H_{16}O$.^{[1][2]} Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm^{-1}), providing a unique "fingerprint" of the molecule. This guide provides a detailed analysis of the IR spectrum of **2,2,4-trimethyl-3-pentanone**, a comprehensive experimental protocol for obtaining the spectrum, and logical diagrams to illustrate key concepts.

Molecular Structure and Expected Vibrational Modes

The structure of **2,2,4-trimethyl-3-pentanone** includes a central carbonyl group ($C=O$) flanked by a bulky tert-butyl group and an isopropyl group. The primary vibrational modes detectable by IR spectroscopy are associated with the stretching and bending of its constituent bonds:

- **C=O Stretch:** A strong, sharp absorption due to the stretching of the polar carbon-oxygen double bond. For saturated aliphatic ketones, this peak is typically observed in the 1705-1725 cm^{-1} region.^[3]
- **C-H Stretch:** Absorptions arising from the stretching of carbon-hydrogen bonds in the methyl (CH_3) and methine (C-H) groups. These are typically found in the 2850-3000 cm^{-1} range.
- **C-H Bend:** Bending vibrations of the C-H bonds, which appear in the fingerprint region (below 1500 cm^{-1}). These include scissoring, rocking, and wagging motions and are often complex.

Infrared Spectrum Analysis

The gas-phase infrared spectrum of **2,2,4-trimethyl-3-pentanone** exhibits several characteristic absorption bands. The quantitative data, sourced from the NIST Chemistry WebBook, is summarized below.^[1]

Data Presentation

Wavenumber (cm^{-1})	% Transmittance	Vibrational Mode Assignment
~2970	~20%	C-H Asymmetric Stretch (in CH_3 groups)
~2875	~45%	C-H Symmetric Stretch (in CH_3 groups)
~1710	~10%	C=O Stretch (Ketone)
~1470	~35%	C-H Asymmetric Bend (in CH_3 groups)
~1365	~30%	C-H Symmetric Bend (Umbrella mode of CH_3)
~1100-1250	~50-60%	C-C Skeletal Vibrations

Note: The exact peak positions and intensities can vary slightly depending on the sample phase (gas, liquid, solid) and the spectrometer's resolution.

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Ketone

This section details the methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample, such as **2,2,4-trimethyl-3-pentanone**, using the thin-film transmission method.

Materials and Equipment

- Fourier-Transform Infrared (FTIR) Spectrometer
- **2,2,4-Trimethyl-3-pentanone** sample
- Clean, dry salt plates (e.g., NaCl or KBr)
- Pasteur pipette
- Gloves
- Solvent for cleaning (e.g., acetone or hexane)
- Lens tissue

Procedure

- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
 - Open the sample compartment.
- Background Spectrum Acquisition:
 - Place no sample in the beam path.
 - Close the sample compartment lid.
 - Acquire a background spectrum. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrument-specific signals.

- Sample Preparation (Thin-Film Method):
 - Wearing gloves, handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.^[4]
 - Using a clean Pasteur pipette, place one to two drops of the liquid **2,2,4-trimethyl-3-pentanone** onto the center of one salt plate.^[4]
 - Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.^[4] Avoid introducing air bubbles.
- Sample Spectrum Acquisition:
 - Place the "sandwiched" salt plates into the sample holder within the spectrometer's sample compartment.
 - Close the compartment lid.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.
- Cleaning:
 - Remove the salt plates from the spectrometer.
 - Separate the plates and clean them thoroughly by rinsing with a non-hygroscopic solvent like acetone or hexane.
 - Gently wipe the plates dry with a soft lens tissue.
 - Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

Visualizations

Molecular Structure-IR Spectrum Relationship

The following diagram illustrates the logical connection between the functional groups within **2,2,4-trimethyl-3-pentanone** and their characteristic absorption regions in an IR spectrum.

Figure 1: Structure-Spectrum Correlation

Experimental Workflow

This diagram outlines the sequential steps involved in the experimental protocol for obtaining the IR spectrum of a liquid sample.

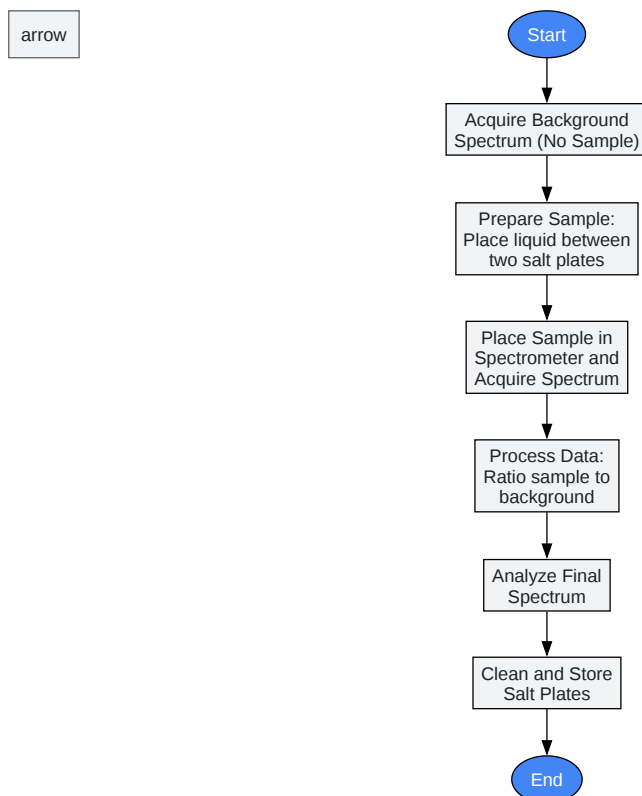


Figure 2: Experimental Workflow for Liquid IR Spectroscopy

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Figure 2: Experimental Workflow for Liquid IR Spectroscopy

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